
1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- is a complex organic compound known for its unique chemical structure and properties. This compound features a piperazine ring, a propanol group, and a benzodioxole moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- typically involves multiple steps, including the formation of the piperazine ring, the introduction of the propanol group, and the attachment of the benzodioxole moiety. Common reagents used in these reactions include piperazine, propanol, and benzodioxole derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, reduction may produce alkanes or amines, and substitution reactions may result in a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Piperazinepropanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl- can be compared with other similar compounds, such as:
- 1-Piperazineethanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl-
- 1-Piperazinebutanol, alpha-(2-(1,3-benzodioxol-5-yl)ethenyl)-beta,4-dimethyl-
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the piperazine ring
Propiedades
Número CAS |
66596-56-3 |
|---|---|
Fórmula molecular |
C18H26N2O3 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(E)-1-(1,3-benzodioxol-5-yl)-4-methyl-5-(4-methylpiperazin-1-yl)pent-1-en-3-ol |
InChI |
InChI=1S/C18H26N2O3/c1-14(12-20-9-7-19(2)8-10-20)16(21)5-3-15-4-6-17-18(11-15)23-13-22-17/h3-6,11,14,16,21H,7-10,12-13H2,1-2H3/b5-3+ |
Clave InChI |
FMNSHZXQSOOADQ-HWKANZROSA-N |
SMILES isomérico |
CC(CN1CCN(CC1)C)C(/C=C/C2=CC3=C(C=C2)OCO3)O |
SMILES canónico |
CC(CN1CCN(CC1)C)C(C=CC2=CC3=C(C=C2)OCO3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


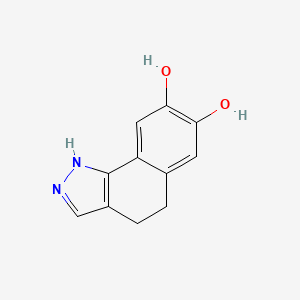
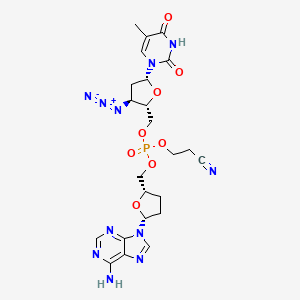
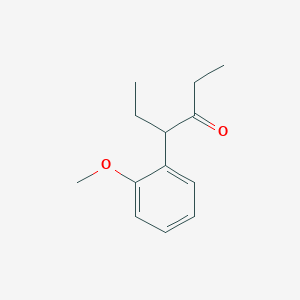
![7H-Benz[de]anthracen-7-one, 2-methyl-](/img/structure/B12788631.png)
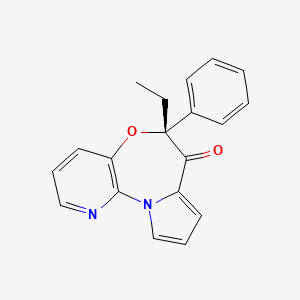
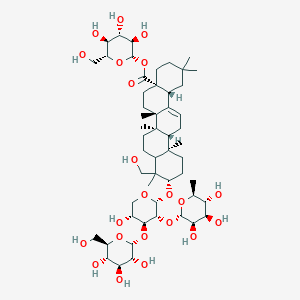

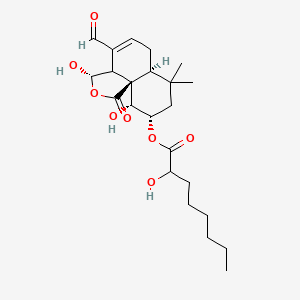
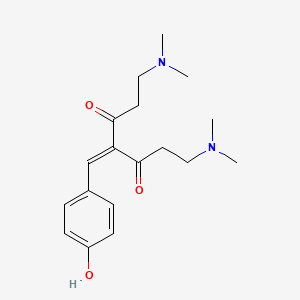
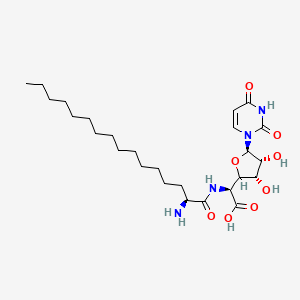
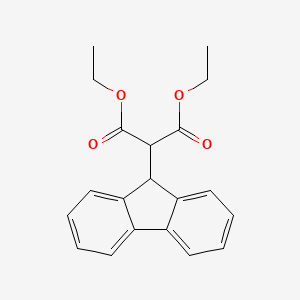
![2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B12788691.png)


